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molecular formula C12H13NO4S B086214 5-Amino-6-ethoxynaphthalene-2-sulphonic acid CAS No. 118-28-5

5-Amino-6-ethoxynaphthalene-2-sulphonic acid

Cat. No. B086214
M. Wt: 267.3 g/mol
InChI Key: IZNPFDIKQHGNSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04341719

Procedure details

12.5 parts of 1-acetamino-2-hydroxy-naphthalene-6-sulphonic acid (67.5% pure=8.5 parts of 100% pure), prepared according to Example 4, and 4.2 parts of potassium carbonate are suspended in a mixture of 47.4 parts by weight of methanol and 9.0 parts by weight of water in an autoclave. After heating the autoclave, 6.2 parts of 25% strength potassium hydroxide solution and 5.8 parts of ethyl chloride are simultaneously metered in at 120° C. The reaction mixture is worked up analogously to Example 12. 87% of theory of 1-amino-2-ethoxy-naphthalene-6-sulphonic acid, relative to 1-acetamino-2-hydroxy-naphthalene-6-sulphonic acid, or 67.8% of theory, relative to 2-hydroxy-naphthalene-6-sulphonic acid, are obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
47.4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH:1]([C:5]1[C:14]2[C:9](=[CH:10][C:11]([S:15]([OH:18])(=[O:17])=[O:16])=[CH:12][CH:13]=2)[CH:8]=[CH:7][C:6]=1[OH:19])[C:2]([CH3:4])=[O:3].C(=O)([O-])[O-].[K+].[K+].[OH-].[K+].[CH2:28](Cl)[CH3:29]>O.CO>[NH2:1][C:5]1[C:14]2[C:9](=[CH:10][C:11]([S:15]([OH:18])(=[O:16])=[O:17])=[CH:12][CH:13]=2)[CH:8]=[CH:7][C:6]=1[O:19][CH2:28][CH3:29].[NH:1]([C:5]1[C:14]2[C:9](=[CH:10][C:11]([S:15]([OH:18])(=[O:16])=[O:17])=[CH:12][CH:13]=2)[CH:8]=[CH:7][C:6]=1[OH:19])[C:2]([CH3:4])=[O:3].[OH:19][C:6]1[CH:7]=[CH:8][C:9]2[C:14](=[CH:13][CH:12]=[C:11]([S:15]([OH:18])(=[O:16])=[O:17])[CH:10]=2)[CH:5]=1 |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(C(=O)C)C1=C(C=CC2=CC(=CC=C12)S(=O)(=O)O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
47.4
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are simultaneously metered in at 120° C

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=CC2=CC(=CC=C12)S(=O)(=O)O)OCC
Name
Type
product
Smiles
N(C(=O)C)C1=C(C=CC2=CC(=CC=C12)S(=O)(=O)O)O
Name
Type
product
Smiles
OC1=CC2=CC=C(C=C2C=C1)S(=O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04341719

Procedure details

12.5 parts of 1-acetamino-2-hydroxy-naphthalene-6-sulphonic acid (67.5% pure=8.5 parts of 100% pure), prepared according to Example 4, and 4.2 parts of potassium carbonate are suspended in a mixture of 47.4 parts by weight of methanol and 9.0 parts by weight of water in an autoclave. After heating the autoclave, 6.2 parts of 25% strength potassium hydroxide solution and 5.8 parts of ethyl chloride are simultaneously metered in at 120° C. The reaction mixture is worked up analogously to Example 12. 87% of theory of 1-amino-2-ethoxy-naphthalene-6-sulphonic acid, relative to 1-acetamino-2-hydroxy-naphthalene-6-sulphonic acid, or 67.8% of theory, relative to 2-hydroxy-naphthalene-6-sulphonic acid, are obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
47.4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH:1]([C:5]1[C:14]2[C:9](=[CH:10][C:11]([S:15]([OH:18])(=[O:17])=[O:16])=[CH:12][CH:13]=2)[CH:8]=[CH:7][C:6]=1[OH:19])[C:2]([CH3:4])=[O:3].C(=O)([O-])[O-].[K+].[K+].[OH-].[K+].[CH2:28](Cl)[CH3:29]>O.CO>[NH2:1][C:5]1[C:14]2[C:9](=[CH:10][C:11]([S:15]([OH:18])(=[O:16])=[O:17])=[CH:12][CH:13]=2)[CH:8]=[CH:7][C:6]=1[O:19][CH2:28][CH3:29].[NH:1]([C:5]1[C:14]2[C:9](=[CH:10][C:11]([S:15]([OH:18])(=[O:16])=[O:17])=[CH:12][CH:13]=2)[CH:8]=[CH:7][C:6]=1[OH:19])[C:2]([CH3:4])=[O:3].[OH:19][C:6]1[CH:7]=[CH:8][C:9]2[C:14](=[CH:13][CH:12]=[C:11]([S:15]([OH:18])(=[O:16])=[O:17])[CH:10]=2)[CH:5]=1 |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(C(=O)C)C1=C(C=CC2=CC(=CC=C12)S(=O)(=O)O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
47.4
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are simultaneously metered in at 120° C

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=CC2=CC(=CC=C12)S(=O)(=O)O)OCC
Name
Type
product
Smiles
N(C(=O)C)C1=C(C=CC2=CC(=CC=C12)S(=O)(=O)O)O
Name
Type
product
Smiles
OC1=CC2=CC=C(C=C2C=C1)S(=O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04341719

Procedure details

12.5 parts of 1-acetamino-2-hydroxy-naphthalene-6-sulphonic acid (67.5% pure=8.5 parts of 100% pure), prepared according to Example 4, and 4.2 parts of potassium carbonate are suspended in a mixture of 47.4 parts by weight of methanol and 9.0 parts by weight of water in an autoclave. After heating the autoclave, 6.2 parts of 25% strength potassium hydroxide solution and 5.8 parts of ethyl chloride are simultaneously metered in at 120° C. The reaction mixture is worked up analogously to Example 12. 87% of theory of 1-amino-2-ethoxy-naphthalene-6-sulphonic acid, relative to 1-acetamino-2-hydroxy-naphthalene-6-sulphonic acid, or 67.8% of theory, relative to 2-hydroxy-naphthalene-6-sulphonic acid, are obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
47.4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH:1]([C:5]1[C:14]2[C:9](=[CH:10][C:11]([S:15]([OH:18])(=[O:17])=[O:16])=[CH:12][CH:13]=2)[CH:8]=[CH:7][C:6]=1[OH:19])[C:2]([CH3:4])=[O:3].C(=O)([O-])[O-].[K+].[K+].[OH-].[K+].[CH2:28](Cl)[CH3:29]>O.CO>[NH2:1][C:5]1[C:14]2[C:9](=[CH:10][C:11]([S:15]([OH:18])(=[O:16])=[O:17])=[CH:12][CH:13]=2)[CH:8]=[CH:7][C:6]=1[O:19][CH2:28][CH3:29].[NH:1]([C:5]1[C:14]2[C:9](=[CH:10][C:11]([S:15]([OH:18])(=[O:16])=[O:17])=[CH:12][CH:13]=2)[CH:8]=[CH:7][C:6]=1[OH:19])[C:2]([CH3:4])=[O:3].[OH:19][C:6]1[CH:7]=[CH:8][C:9]2[C:14](=[CH:13][CH:12]=[C:11]([S:15]([OH:18])(=[O:16])=[O:17])[CH:10]=2)[CH:5]=1 |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(C(=O)C)C1=C(C=CC2=CC(=CC=C12)S(=O)(=O)O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
47.4
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are simultaneously metered in at 120° C

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=CC2=CC(=CC=C12)S(=O)(=O)O)OCC
Name
Type
product
Smiles
N(C(=O)C)C1=C(C=CC2=CC(=CC=C12)S(=O)(=O)O)O
Name
Type
product
Smiles
OC1=CC2=CC=C(C=C2C=C1)S(=O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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